Cyclopropyl vs. Aryl Amine Substituent: Molecular Weight and Ligand Efficiency Differentiation
The cyclopropylamino substituent on the target compound (MW 283.33) confers a substantially lower molecular weight compared to the closest aryl-substituted analog, methyl 4-((2-((4-fluorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (CAS 1234788-30-7, MW 351.38), representing a 68 Da (19.4%) reduction . In the oxalyl amide p38α MAP kinase inhibitor series, compounds exceeding MW 350 routinely exhibited poorer ligand efficiency metrics, with the most potent inhibitors (IC₅₀ < 10 nM) clustering in the MW 280–340 range . The target compound's lower MW positions it advantageously for fragment growth or property-guided optimization campaigns where maintaining ligand efficiency and permeability is prioritized .
| Evidence Dimension | Molecular weight (MW) as a determinant of ligand efficiency and permeability potential |
|---|---|
| Target Compound Data | MW = 283.33 Da; C₁₃H₂₁N₃O₄ |
| Comparator Or Baseline | Methyl 4-((2-((4-fluorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (CAS 1234788-30-7): MW = 351.38 Da; Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate: MW = 409.45 Da |
| Quantified Difference | ΔMW = −68 Da (−19.4%) vs. 4-fluorobenzyl analog; ΔMW = −126 Da (−30.8%) vs. phenyl/benzyl analog |
| Conditions | Calculated from molecular formulae; no experimental measurement required |
Why This Matters
Lower MW directly translates to higher atom economy in lead optimization and greater probability of satisfying Lipinski's rule of five for oral bioavailability when progressing to in vivo studies.
- [1] Mavunkel BJ, et al. Piperidine-based heterocyclic oxalyl amides as potent p38 alpha MAP kinase inhibitors. Bioorg Med Chem Lett. 2010;20(3):1059-62. PMID: 20031411. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. PMID: 11259830. View Source
